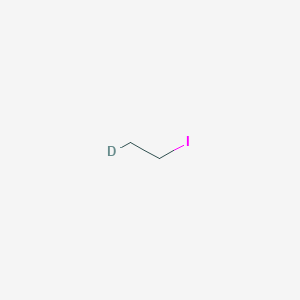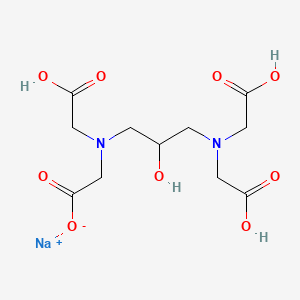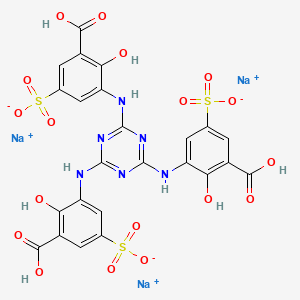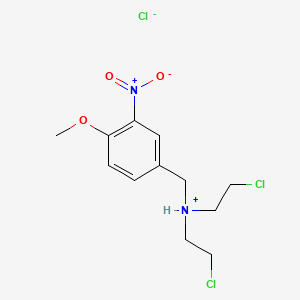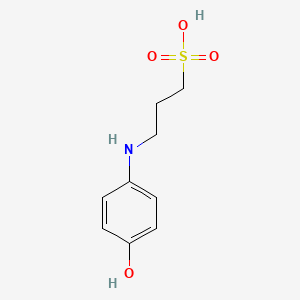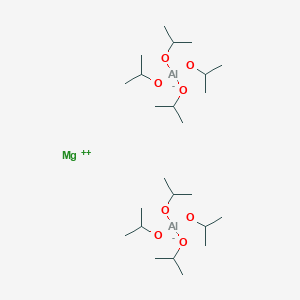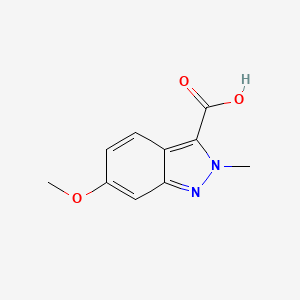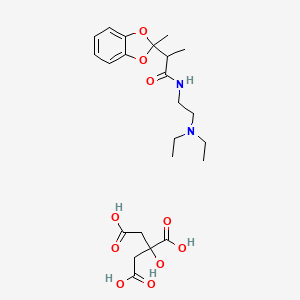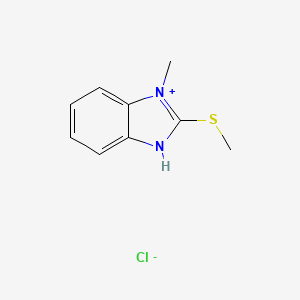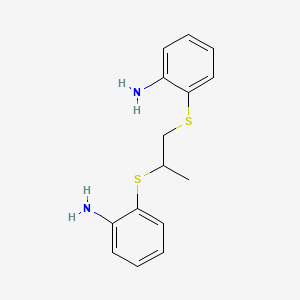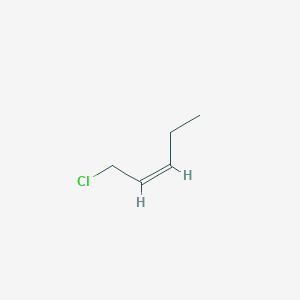![molecular formula C16H29NO4 B13757847 6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate CAS No. 73287-53-3](/img/structure/B13757847.png)
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.406 g/mol . It is known for its unique structure, which includes an oxoallyl group and a beta-alaninate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate typically involves the esterification of 6-hydroxyhexyl N,N-diethyl-beta-alaninate with an oxoallyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The oxoallyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the oxoallyl group can yield alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate involves its interaction with specific molecular targets. The oxoallyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate: Unique due to its specific ester and oxoallyl groups.
6-[(1-Oxoallyl)oxy]hexyl N,N-dimethyl-beta-alaninate: Similar structure but with dimethyl substitution.
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-gamma-alaninate: Similar structure but with gamma-alanine instead of beta-alanine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
73287-53-3 |
|---|---|
Formule moléculaire |
C16H29NO4 |
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
6-prop-2-enoyloxyhexyl 3-(diethylamino)propanoate |
InChI |
InChI=1S/C16H29NO4/c1-4-15(18)20-13-9-7-8-10-14-21-16(19)11-12-17(5-2)6-3/h4H,1,5-14H2,2-3H3 |
Clé InChI |
JRCVXCVXDRUUNK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(=O)OCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


